Dihydromorphine monohydrate

Übersicht

Beschreibung

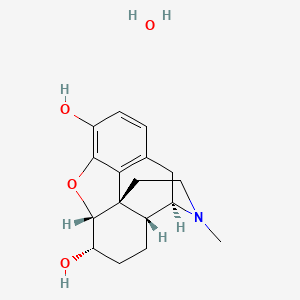

Dihydromorphine (hydrate) is a semi-synthetic opioid derived from morphine. It is structurally similar to morphine, with the primary difference being the reduction of the double bond between positions 7 and 8 in morphine to a single bond . This compound is known for its analgesic properties and is used in the treatment of moderate to severe pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydromorphine is synthesized from morphine by reducing the 7,8-double bond to a single bond . This process involves hydrogenation, typically using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures .

Industrial Production Methods: The industrial production of dihydromorphine involves the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydromorphin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung selbst ist ein Produkt der Reduktion von Morphin.

Substitution: Verschiedene funktionelle Gruppen können am Morphinskelett substituiert werden, um Derivate zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) mit einem Palladium-auf-Kohlenstoff-Katalysator (Pd/C).

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptsächlich gebildete Produkte:

Oxidation: Oxidierte Metaboliten von Dihydromorphin.

Reduktion: Dihydromorphin selbst ist ein Reduktionsprodukt von Morphin.

Substitution: Verschiedene substituierte Derivate von Dihydromorphin.

Wissenschaftliche Forschungsanwendungen

Dihydromorphin wird in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung von Opioidrezeptoren im Nervensystem, ausgiebig eingesetzt. Es wird oft mit Isotopen, wie Tritium ([³H]-Dihydromorphin), markiert, um Bindungsinteraktionen zu untersuchen . Darüber hinaus wird es in pharmakologischen Studien verwendet, um die analgetischen Wirkungen und das Missbrauchspotenzial von Opioiden zu verstehen .

5. Wirkmechanismus

Dihydromorphin übt seine Wirkung aus, indem es als Agonist am μ-Opioidrezeptor wirkt, wobei es eine höhere Affinität im Vergleich zu Morphin aufweist . Es interagiert auch mit δ-Opioid- und κ-Opioid-Rezeptoren, wenn auch in geringerem Maße . Die Aktivierung dieser Rezeptoren führt zu Analgesie, indem die Freisetzung von Neurotransmittern gehemmt wird, die an der Schmerzübertragung beteiligt sind .

Ähnliche Verbindungen:

Morphin: Die Stammverbindung, von der Dihydromorphin abgeleitet ist.

Dihydrocodein: Ein weiteres halbsynthetisches Opioid mit ähnlichen analgetischen Eigenschaften.

Hydromorphon: Ein stärkeres Opioid-Analgetikum, das von Morphin abgeleitet ist.

Einzigartigkeit: Dihydromorphin ist einzigartig in seiner etwas höheren Selektivität für den μ-Opioidrezeptor im Vergleich zu Morphin, was es zu einem etwas stärkeren Analgetikum macht . Seine strukturelle Modifikation (Reduktion der 7,8-Doppelbindung) unterscheidet es auch von anderen Opioiden .

Wirkmechanismus

Dihydromorphine exerts its effects by acting as an agonist at the μ-opioid receptor, with a higher affinity compared to morphine . It also interacts with δ-opioid and κ-opioid receptors, although to a lesser extent . The activation of these receptors leads to analgesia by inhibiting the release of neurotransmitters involved in pain transmission .

Vergleich Mit ähnlichen Verbindungen

Morphine: The parent compound from which dihydromorphine is derived.

Dihydrocodeine: Another semi-synthetic opioid with similar analgesic properties.

Hydromorphone: A more potent opioid analgesic derived from morphine.

Uniqueness: Dihydromorphine is unique in its slightly higher selectivity for the μ-opioid receptor compared to morphine, making it a slightly stronger analgesic . Its structural modification (reduction of the 7,8-double bond) also distinguishes it from other opioids .

Biologische Aktivität

Dihydromorphine monohydrate, a semi-synthetic opioid derived from morphine, exhibits significant biological activity primarily through its interaction with opioid receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Dihydromorphine acts predominantly as a mu-opioid receptor agonist , similar to morphine but with distinct pharmacokinetic properties. Its binding affinity for mu receptors is crucial for its analgesic effects. Research indicates that dihydromorphine has a higher potency compared to morphine, with some studies suggesting it may be 2 to 3 times more effective in pain relief .

Table 1: Comparison of Opioid Potency

| Opioid | Relative Potency (compared to Morphine) |

|---|---|

| Dihydromorphine | 2-3 times |

| Morphine | 1 |

| Heroin | 2-3 times |

Antinociceptive Activity

The antinociceptive effects of dihydromorphine have been evaluated using various animal models. A notable study employed the formalin test in male Sprague Dawley rats, demonstrating that dihydromorphine effectively reduces pain responses . The findings indicated that the compound significantly alleviates both acute and chronic pain conditions.

Case Study: Formalin Test Results

- Objective : Assess the antinociceptive effect of dihydromorphine.

- Method : Male Sprague Dawley rats were administered dihydromorphine intraperitoneally.

- Results :

- Significant reduction in pain response was observed.

- Dihydromorphine showed a dose-dependent effect.

Pharmacokinetics

Dihydromorphine exhibits a pharmacokinetic profile similar to morphine, characterized by rapid absorption and metabolism. Studies have shown that after administration, it undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including glucuronides .

Table 2: Pharmacokinetic Parameters of Dihydromorphine

| Parameter | Value |

|---|---|

| Half-life | Approximately 2-4 hours |

| Peak plasma concentration | Achieved within 30-60 min |

| Major metabolites | Dihydromorphine-3-glucuronide |

Dependence and Tolerance

Research on opioid dependence indicates that while dihydromorphine can lead to tolerance and dependence, the risk appears lower than that associated with other opioids like morphine and heroin . A systematic review assessed the incidence of opioid dependence in patients treated with strong opioids for chronic pain, finding that dependence rates were generally low (median prevalence of 4.5%) .

Clinical Applications

Dihydromorphine is primarily used in clinical settings for managing moderate to severe pain. Its efficacy in treating cancer-related pain has been highlighted in various studies, emphasizing its role as an alternative for patients who may not tolerate traditional opioids well.

Eigenschaften

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H2/t10-,11+,13-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUDPNLYBQEXMH-VYKNHSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216165 | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-40-0 | |

| Record name | Dihydromorphine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065943400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromorphine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMORPHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU189G5QU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.